

# A Technical Guide to the Discovery and Development of Cilofexor (GS-9674)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |
|----------------------|-----------|-----------|--|
| Compound Name:       | Cilofexor |           |  |
| Cat. No.:            | B8075271  | Get Quote |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Cilofexor** (formerly GS-9674) is a potent, selective, orally bioavailable, non-steroidal agonist of the farnesoid X receptor (FXR). FXR is a nuclear hormone receptor primarily expressed in the liver, intestine, and kidneys, where it functions as a master regulator of bile acid, lipid, and glucose metabolism. Its activation plays a critical role in hepatoprotection, anti-inflammatory processes, and the inhibition of fibrosis. This has positioned FXR as a promising therapeutic target for chronic liver diseases such as Nonalcoholic Steatohepatitis (NASH) and Primary Sclerosing Cholangitis (PSC). **Cilofexor** was developed by Gilead Sciences to engage this target with an improved safety profile over earlier-generation FXR agonists.

### **Discovery and Lead Optimization**

The development of **Cilofexor** stemmed from a lead optimization program aimed at identifying a non-steroidal FXR agonist with a favorable efficacy and safety profile. An earlier compound, Px-102, showed the desired pharmacodynamic effects in healthy volunteers but also caused elevations in alanine aminotransferase (ALT) and unfavorable changes in cholesterol levels[1]. This clinical experience guided the development of a high-fat diet mouse model specifically to screen new FXR agonists for these liabilities[1].

**Cilofexor** was identified through this screening process as an analog that elicited only minor changes in ALT and cholesterol while retaining potent FXR agonism[1]. Further investigation



revealed that **Cilofexor** exhibits a unique, intestinally-biased activity compared to the liver. This bias is attributed to a lower membrane residence time in hepatocytes, leading to a more rapid washout from liver cells, which may contribute to its improved hepatic safety profile while still providing efficacy through the gut-liver axis signaling[1].

### **Mechanism of Action**

**Cilofexor** exerts its therapeutic effects by binding to and activating FXR. As a ligand-activated transcription factor, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, modulating their expression[2].

Key downstream effects of **Cilofexor**-mediated FXR activation include:

- In the Intestine: Activation of FXR in enterocytes induces the expression and release of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents). FGF19 travels via the portal circulation to the liver.
- In the Liver:
  - FGF19 binds to its receptor complex (FGFR4/β-Klotho) on hepatocytes, which suppresses
    the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis from cholesterol.
    This leads to a reduction in the overall bile acid pool.
  - Direct FXR activation in hepatocytes upregulates the expression of the Small Heterodimer Partner (SHP), which also inhibits CYP7A1.
  - FXR activation increases the expression of transporters involved in bile acid efflux, such
    as the Bile Salt Export Pump (BSEP), further contributing to the reduction of intracellular
    bile acid levels and mitigating cholestatic liver injury.

This dual-action in the gut and liver leads to reduced cholestasis, decreased inflammation, and anti-fibrotic effects.





Click to download full resolution via product page

Caption: Cilofexor's dual mechanism in the gut-liver axis.

## Preclinical Development In Vitro Profile

**Cilofexor** is a potent and selective FXR agonist.

| Parameter | Value | Reference |
|-----------|-------|-----------|
| FXR EC50  | 43 nM |           |

### **In Vivo Animal Models**

**Cilofexor** has demonstrated efficacy in various rodent models of liver disease. In a rat model of NASH induced by a choline-deficient high-fat diet, **Cilofexor** treatment led to significant improvements in liver fibrosis and portal hypertension.



| Model          | Treatment          | Key Findings                                                                                                                                                                                                            | Reference |
|----------------|--------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Rat NASH Model | 30 mg/kg Cilofexor | - Reduced portal pressure (11.9 vs 8.9 mmHg; p=0.020)- Decreased hepatic hydroxyproline content (-41%)- Reduced expression of col1a1 (-37%)- Reduced desmin area (-42%)- Significantly increased ileal Fgf15 expression |           |
| Rat NASH Model | 10 mg/kg Cilofexor | - Reduced Picro-Sirius<br>red-stained fibrosis<br>area by 41%                                                                                                                                                           |           |
| Rat NASH Model | 30 mg/kg Cilofexor | - Reduced Picro-Sirius<br>red-stained fibrosis<br>area by 69%                                                                                                                                                           | -         |

These preclinical studies showed that **Cilofexor** could reduce liver fibrosis, hepatic stellate cell activation, and portal pressure without negatively impacting systemic hemodynamics.

## **Clinical Development**

Cilofexor has been evaluated in numerous clinical trials for NASH and PSC.

## Pharmacokinetics and Pharmacodynamics in Healthy Volunteers

Phase 1 studies in healthy volunteers established the safety, tolerability, and pharmacokinetic (PK) profile of **Cilofexor** at single and multiple oral doses ranging from 10 to 300 mg. The studies confirmed biological activity through the suppression of serum C4 ( $7\alpha$ -hydroxy-4-cholesten-3-one), a biomarker for bile acid synthesis, and modulation of FGF19 levels.



| Parameter        | Observation                                                          | Reference |
|------------------|----------------------------------------------------------------------|-----------|
| Safety           | Generally well-tolerated in doses up to 300 mg                       |           |
| Pharmacodynamics | Dose-dependent suppression of serum C4, confirming target engagement |           |

## **Phase 2 Study in Non-Cirrhotic NASH**

A Phase 2, randomized, placebo-controlled trial (NCT02854605) evaluated **Cilofexor** in 140 patients with non-cirrhotic NASH over 24 weeks.

| Endpoint<br>(Week 24)                     | Placebo       | Cilofexor 30<br>mg      | Cilofexor 100<br>mg            | Reference |
|-------------------------------------------|---------------|-------------------------|--------------------------------|-----------|
| Relative Change in MRI-PDFF               | +1.9%         | -1.8%                   | -22.7% (p=0.003<br>vs placebo) |           |
| Patients with ≥30% MRI-PDFF Decline       | 13%           | 14%                     | 39% (p=0.011 vs<br>placebo)    |           |
| Change in<br>Serum GGT, C4,<br>Bile Acids | Not specified | Significant<br>Decrease | Significant<br>Decrease        | _         |
| Moderate to<br>Severe Pruritus            | 4%            | 4%                      | 14%                            | -         |

The study concluded that **Cilofexor** significantly reduced hepatic steatosis and improved liver biochemistry.

## Phase 2 ATLAS Study in Advanced Fibrosis (F3/F4) NASH



The ATLAS trial (NCT03449446) was a Phase 2b study that evaluated **Cilofexor** as a monotherapy and in combination with the ACC inhibitor firsocostat and the ASK1 inhibitor selonsertib in patients with advanced fibrosis (F3-F4) due to NASH. While the primary endpoint (≥1-stage improvement in fibrosis without worsening of NASH) was not met for any treatment arm, the combination of **Cilofexor** and firsocostat showed statistically significant improvements in multiple noninvasive measures of fibrosis and liver function.

| Endpoint<br>(Week 48)         | Placebo | Cilofexor<br>30mg     | Cilofexor/Firso<br>costat | Reference |
|-------------------------------|---------|-----------------------|---------------------------|-----------|
| ≥1-stage Fibrosis Improvement | 11%     | 12%                   | 21% (p=0.17)              |           |
| Common<br>Adverse Event       | -       | Pruritus (20-<br>29%) | Pruritus (28.2%)          | -         |

## **Studies in Primary Sclerosing Cholangitis (PSC)**

Phase 2 Study (NCT02943460): In a 12-week study of 52 non-cirrhotic patients with PSC, **Cilofexor** was well-tolerated and led to significant, dose-dependent improvements in liver biochemistries.



| Endpoint (Week 12,<br>100 mg dose)   | Median Change vs<br>Placebo | P-value | Reference |
|--------------------------------------|-----------------------------|---------|-----------|
| Serum Alkaline<br>Phosphatase (ALP)  | -21%                        | 0.029   |           |
| Gamma-Glutamyl<br>Transferase (GGT)  | -30%                        | <0.001  |           |
| Alanine<br>Aminotransferase<br>(ALT) | -49%                        | 0.009   |           |
| Aspartate Aminotransferase (AST)     | -42%                        | 0.019   |           |
| Grade 2/3 Pruritus                   | 14% (vs 40% in<br>placebo)  | -       | _         |

A 96-week open-label extension of this study showed that these improvements in liver biochemistry and markers of cholestasis were sustained.

Phase 3 PRIMIS Study (NCT03890120): This large-scale trial evaluated the efficacy of **Cilofexor** 100 mg daily in 419 non-cirrhotic PSC patients over 96 weeks. The study was terminated early for futility after an interim analysis showed a low probability of meeting the primary endpoint.

| Endpoint<br>(Week 96)                 | Placebo | Cilofexor 100<br>mg | P-value | Reference |
|---------------------------------------|---------|---------------------|---------|-----------|
| Fibrosis<br>Progression (≥1<br>stage) | 33%     | 31%                 | 0.42    |           |
| Pruritus (Any<br>Grade)               | 36%     | 49%                 | -       | _         |



Despite not meeting the primary endpoint for fibrosis progression, the trial confirmed target engagement with significant reductions in bile acid biomarkers.

# **Key Experimental Protocols FXR Reporter Gene Assay**

This in vitro assay is used to quantify the potency of a compound as an FXR agonist.

- Cell Culture: HEK293T cells are engineered to co-express the human FXR and a luciferase reporter gene linked to an FXR-responsive promoter.
- Assay Procedure:
  - Cells are seeded into 96- or 384-well plates.
  - Cells are treated with serial dilutions of the test compound (e.g., Cilofexor) or a known FXR agonist as a positive control (e.g., GW4064).
  - After an incubation period (typically 18-24 hours), the cells are lysed.
  - A luciferase detection reagent containing D-luciferin is added to the lysate.
- Data Analysis: The luminescence produced by the luciferase-catalyzed reaction is measured using a luminometer. The activity is expressed as a fold-increase over untreated control wells, and the EC<sub>50</sub> value is calculated from the dose-response curve.





Click to download full resolution via product page

Caption: Workflow for an FXR reporter gene assay.

### **Diet-Induced Rodent Model of NASH**

Animal models are crucial for evaluating the in vivo efficacy of drug candidates for NASH. A common approach involves a diet designed to induce the key features of the human disease.



- Animal Model: Male Wistar rats or C57BL/6 mice are typically used.
- Diet and Induction:
  - Animals are fed a specialized diet, such as a choline-deficient, L-amino acid-defined (CDAA) diet or a high-fat diet (HFD) supplemented with fructose and/or cholesterol. For example, a choline-deficient high-fat diet can be used in Wistar rats to induce NASH.
  - The diet is administered for a period ranging from several weeks to months to induce steatosis, inflammation, and fibrosis.
- Treatment: During the diet period, animals are treated daily with the test compound (e.g.,
   Cilofexor via oral gavage) or a vehicle control.
- Endpoint Analysis:
  - Histology: Liver tissue is collected, fixed, and stained (e.g., with Hematoxylin & Eosin for NAS, Picro-Sirius Red for collagen/fibrosis) to assess disease severity.
  - Biochemical Analysis: Blood is analyzed for liver enzymes (ALT, AST) and metabolic parameters. Liver tissue is analyzed for hydroxyproline content as a quantitative measure of fibrosis.
  - Gene Expression: RNA is extracted from liver and ileal tissue to measure the expression of FXR target genes (e.g., Fgf15, Cyp7a1, Shp) via qPCR to confirm target engagement.





Click to download full resolution via product page

Caption: Workflow for a diet-induced rodent model of NASH.



### Conclusion

Cilofexor (GS-9674) is a well-characterized, potent, non-steroidal FXR agonist that emerged from a thoughtful discovery program designed to mitigate the safety liabilities of earlier agonists. Its unique intestinal-predominant action represents a key feature of its design. Preclinical studies robustly demonstrated its anti-fibrotic and anti-cholestatic potential. While clinical trials in NASH and PSC have shown clear evidence of target engagement and beneficial effects on liver biochemistry and steatosis, Cilofexor has not yet demonstrated a significant benefit on the hard histological endpoint of fibrosis progression in late-stage trials. Despite these challenges, the development of Cilofexor has provided valuable insights into the role of FXR signaling in liver disease and the complexities of designing clinical trials for these conditions. Ongoing research continues to explore its potential in combination therapies for NASH and other liver diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Development of Cilofexor, an Intestinally-Biased Farnesoid X Receptor Agonist, for the Treatment of Fatty Liver Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [A Technical Guide to the Discovery and Development of Cilofexor (GS-9674)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8075271#cilofexor-gs-9674-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com